molecular formula C3H9O2PS B12795969 Phosphonothioic acid, ethyl-, O-methyl ester, (S)- CAS No. 108813-12-3

Phosphonothioic acid, ethyl-, O-methyl ester, (S)-

Cat. No.: B12795969
CAS No.: 108813-12-3
M. Wt: 140.14 g/mol
InChI Key: WSIBSROLHMRZNT-UHFFFAOYSA-N
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Description

Phosphonothioic acid, ethyl-, O-methyl ester, (S)- is an organophosphate compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a phosphonothioic acid core with ethyl and O-methyl ester groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic acid, ethyl-, O-methyl ester, (S)- typically involves the reaction of phosphonothioic acid derivatives with ethyl and methyl ester groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the esterification process. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of phosphonothioic acid, ethyl-, O-methyl ester, (S)- is carried out on a larger scale using optimized reaction conditions. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality output. The industrial methods focus on maximizing efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, ethyl-, O-methyl ester, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The ester groups in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonothioic acid oxides, while substitution reactions can produce a wide range of ester derivatives.

Scientific Research Applications

Phosphonothioic acid, ethyl-, O-methyl ester, (S)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research explores its potential therapeutic uses and its role in drug development.

    Industry: It is utilized in the production of pesticides, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonothioic acid, ethyl-, O-methyl ester, (S)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phosphonothioic acid, ethyl-, O-methyl ester, (S)- can be compared with other similar compounds, such as:

    O-Ethyl methylphosphonothioic acid: This compound has similar structural features but different ester groups, leading to variations in chemical reactivity and applications.

    Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: Another related compound with distinct functional groups, used in different industrial and research contexts.

The uniqueness of phosphonothioic acid, ethyl-, O-methyl ester, (S)- lies in its specific ester configuration and the resulting chemical properties, making it suitable for particular applications that other similar compounds may not fulfill.

Properties

CAS No.

108813-12-3

Molecular Formula

C3H9O2PS

Molecular Weight

140.14 g/mol

IUPAC Name

ethyl-hydroxy-methoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C3H9O2PS/c1-3-6(4,7)5-2/h3H2,1-2H3,(H,4,7)

InChI Key

WSIBSROLHMRZNT-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(O)OC

Origin of Product

United States

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